An In-depth Technical Guide to 6-(Chloromethyl)nicotinaldehyde (CAS 1196154-24-1)
An In-depth Technical Guide to 6-(Chloromethyl)nicotinaldehyde (CAS 1196154-24-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
6-(Chloromethyl)nicotinaldehyde, with the Chemical Abstracts Service (CAS) number 1196154-24-1, is a bifunctional pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its structure, incorporating both a reactive aldehyde and a chloromethyl group, offers two distinct points for chemical modification, making it a versatile tool for medicinal chemists and researchers in drug discovery and agrochemical development.[1] The pyridine core is a well-established scaffold in numerous pharmaceuticals, and the presence of these two functional groups allows for the strategic construction of diverse molecular architectures.[2][3]
This technical guide provides a comprehensive overview of the known properties, synthesis, reactivity, and handling of 6-(Chloromethyl)nicotinaldehyde, compiled to support its effective use in a laboratory setting.
Physicochemical and Spectral Properties
Currently, detailed experimental data for the physical properties of 6-(Chloromethyl)nicotinaldehyde are not extensively reported in publicly available literature. However, based on its molecular structure and information from suppliers, the following properties are established. The requirement for cold-chain transportation by some suppliers suggests that the compound may have limited thermal stability.[4]
Table 1: Physicochemical Properties of 6-(Chloromethyl)nicotinaldehyde
| Property | Value | Source |
| CAS Number | 1196154-24-1 | [4] |
| Molecular Formula | C₇H₆ClNO | [4] |
| Molecular Weight | 155.58 g/mol | [4] |
| SMILES | O=CC1=CN=C(CCl)C=C1 | [4] |
| Appearance | Not explicitly reported; likely a solid or oil. | |
| Storage | Recommended storage conditions for similar compounds are at 2-8°C under an inert atmosphere. |
Spectral Data Interpretation
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methylene protons of the chloromethyl group.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5-10.5 ppm.
-
Pyridine Ring Protons: Three aromatic protons exhibiting characteristic coupling patterns. The proton at position 2 (between the nitrogen and the aldehyde) would likely be the most deshielded.
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Chloromethyl Protons (-CH₂Cl): A singlet integrating to two protons, expected to appear in the range of δ 4.5-5.0 ppm due to the electron-withdrawing effect of the chlorine atom and the pyridine ring.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show seven distinct signals corresponding to each carbon atom in the molecule.
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically around δ 190-200 ppm.
-
Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).
-
Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, likely between δ 40-50 ppm.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum should exhibit characteristic absorption bands for the aldehyde and chloromethyl functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1740 cm⁻¹.[5]
-
C-H Stretch (Aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[5]
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
-
C=N and C=C Stretch (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 155 and an isotope peak (M+2) at m/z 157 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom.
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, validated protocol for the synthesis of 6-(Chloromethyl)nicotinaldehyde is not detailed in the available literature, a plausible and common synthetic route would involve the chlorination of its corresponding alcohol, 6-(hydroxymethyl)nicotinaldehyde (CAS 1155872-96-0).[6] This transformation is a standard procedure in organic synthesis.
Two common reagents for this type of chlorination are thionyl chloride (SOCl₂) and cyanuric chloride in the presence of dimethylformamide (DMF).[3][7]
dot
Caption: Proposed synthesis via chlorination of the corresponding alcohol.
Experimental Protocol: Conceptual Chlorination using Thionyl Chloride
This is a generalized protocol and requires optimization and safety assessment before implementation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), dissolve 6-(hydroxymethyl)nicotinaldehyde in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Core Reactivity: A Bifunctional Electrophile
The chemical behavior of 6-(Chloromethyl)nicotinaldehyde is dominated by the electrophilic nature of its two functional groups.
dot
Caption: Dual electrophilic reactivity of the molecule.
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Reactions at the Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic addition reactions. It can be converted into a variety of other functional groups, including:
-
Alcohols: via reduction with agents like sodium borohydride (NaBH₄).
-
Imines: by condensation with primary amines.
-
Cyanohydrins: through the addition of cyanide.
-
Alkenes: via Wittig-type reactions.
-
-
Reactions at the Chloromethyl Group: The chloromethyl group is a reactive electrophile, readily participating in bimolecular nucleophilic substitution (SN2) reactions.[5] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it a good substrate for displacement by a wide range of nucleophiles, such as:
-
Amines: to form substituted aminomethylpyridines.
-
Alcohols/Phenols: to yield ethers.
-
Thiols: to produce thioethers.
-
This dual reactivity allows for either selective or sequential functionalization, providing a powerful strategy for building molecular complexity.
Applications in Drug Discovery and Medicinal Chemistry
As a heterocyclic building block, 6-(Chloromethyl)nicotinaldehyde is of significant interest to the pharmaceutical and agrochemical industries.[1] The pyridine scaffold is a common feature in many biologically active compounds. The ability to introduce diverse substituents at both the 3- and 6-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
While specific examples of the use of CAS 1196154-24-1 in the synthesis of marketed drugs are not readily found in the public domain, compounds with similar structures are known to be intermediates in the synthesis of various therapeutic agents. For instance, related chloropyridine derivatives are used in the development of kinase inhibitors, where the pyridine moiety can form key hydrogen bonds in the active site of the enzyme.[2]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 6-(Chloromethyl)nicotinaldehyde is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a potentially hazardous and reactive chemical. The safety information provided here is based on data for structurally related compounds.
Potential Hazards:
-
Corrosive: Similar pyridine aldehydes are known to be corrosive and can cause burns to the skin and eyes.[7]
-
Irritant: May cause skin, eye, and respiratory tract irritation.
-
Harmful if Inhaled or Swallowed: Inhalation or ingestion may be harmful.[7]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[7]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Given the need for cold-chain shipping, refrigeration (2-8°C) is recommended.[4]
-
Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation, as related compounds are noted to be air and light sensitive.[7]
Conclusion
6-(Chloromethyl)nicotinaldehyde is a valuable and versatile building block for organic synthesis, particularly within the realms of medicinal and agrochemical research. Its bifunctional nature, with two distinct electrophilic centers, allows for a wide range of chemical transformations. While publicly available data on its specific physical properties and applications are limited, its structural features and the properties of related compounds provide a strong foundation for its use in the laboratory. As with any reactive chemical, adherence to strict safety and handling protocols is essential for its safe and effective utilization.
References
-
MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
- Google Patents. (n.d.). US2426154A - Stabilization of peroxide solutions.
-
American Elements. (n.d.). 6-Chloro-2-methylnicotinaldehyde. Retrieved from [Link]
-
RSC Publishing. (2020, November 16). Single point activation of pyridines enables reductive hydroxymethylation. Retrieved from [Link]
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Google Patents. (n.d.). WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists.
-
PubChem. (n.d.). Antibacterial compounds - Patent US-8975416-B2. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Retrieved from [Link]
-
OSTI.GOV. (2023, February 28). Manufacture of particulate reference materials (Patent). Retrieved from [Link]
-
PubChemLite. (n.d.). 6-chloro-3-(chloromethyl)-2-methylpyridine (C7H7Cl2N). Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). IR NMR Chart New. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]
- Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
-
PubChem. (n.d.). 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883. Retrieved from [Link]
-
Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
-
ChemRxiv. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 23100-12-1 | Product Name : 6-Chloronicotinaldehyde. Retrieved from [Link]
-
PubMed. (2007, February 15). Nitrile, aldehyde, and halonitroalkane formation during chlorination/chloramination of primary amines. Retrieved from [Link]
-
European Patent Office. (2023, July 26). COMPOSITION, MAGNETIC-PARTICLE-CONTAINING FILM, AND ELECTRONIC COMPONENT - EP 4216242 A1. Retrieved from [Link]
-
PMC. (n.d.). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 3. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 4. 1196154-24-1|6-(Chloromethyl)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1155872-96-0|6-(Hydroxymethyl)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 7. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
